3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-20-10-8-17(9-11-20)19-5-1-2-13-25(16-19)22(27)18-6-3-7-21(15-18)26-14-4-12-24-26/h3-4,6-12,14-15,19H,1-2,5,13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMLAKMDONMYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Azepane Ring: Starting from a suitable precursor, such as a 1,6-diaminohexane, the azepane ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a condensation reaction with a suitable pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl Substitutents
The 4-chlorophenyl group is a recurring motif in bioactive molecules. Key comparisons include:
- Activity Insights : Compound IIIa (1,3,4-oxadiazole) demonstrated significant anti-inflammatory activity with a severity index (SI) of 0.75, lower than indomethacin (SI = 2.67), suggesting reduced toxicity. The target compound’s pyrazole group may enhance metabolic stability compared to oxadiazoles, though its SI remains uncharacterized.
- Conformational Flexibility: Chalcone derivatives in exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°.
Heterocyclic Substituent Effects
- Pyrazole vs. Oxadiazole : Pyrazole’s dual nitrogen atoms enable stronger hydrogen-bonding interactions compared to 1,3,4-oxadiazole, which may improve target selectivity. However, oxadiazoles like IIIa show potent anti-inflammatory activity, suggesting that electronic effects (e.g., electron-withdrawing groups) dominate over hydrogen bonding in some cases.
- Imidazole and Other Heterocycles: notes chalcones with imidazole substituents. Imidazole’s basicity contrasts with pyrazole’s weaker basicity, which could influence solubility and membrane permeability.
Core Structure Comparison
- Azepane vs. Chalcone: The azepane ring’s seven-membered structure offers greater conformational flexibility than the rigid enone system of chalcones. This flexibility may enhance binding to diverse targets but could reduce metabolic stability.
- Azepane vs. Oxadiazole: The 1,3,4-oxadiazole core in IIIa is planar and aromatic, favoring π-π stacking interactions. Azepane’s non-aromatic nature may prioritize hydrophobic interactions.
Table 2: Computational Analysis Relevance
| Technique (Source) | Application to Target Compound |
|---|---|
| Multiwfn | Wavefunction analysis for electron density mapping |
| Colle-Salvetti Method | Correlation-energy calculations for stability predictions |
Biological Activity
The compound 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane is a member of the pyrazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole core linked to a benzoyl group and an azepane ring, which contributes to its pharmacological properties. The presence of the 4-chlorophenyl substituent is significant for its biological interactions.
Antifungal and Antitubercular Activity
Research indicates that pyrazole derivatives, including those with a similar scaffold to 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane, exhibit promising antifungal and antitubercular activities. A study demonstrated that certain 4-substituted pyrazole derivatives showed potent antifungal effects against various pathogenic strains and exhibited activity against Mycobacterium tuberculosis H37Rv, suggesting their potential as therapeutic agents in treating fungal infections and tuberculosis .
Anti-inflammatory Activity
A series of studies have evaluated the anti-inflammatory properties of pyrazole derivatives. Compounds with similar structures showed inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For example, some derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential . The selectivity index for some compounds was reported to be significantly high, suggesting reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis and Evaluation
In a notable study, researchers synthesized various pyrazole derivatives to evaluate their biological activity. The synthesis involved reacting 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one with benzoyl chloride under specific conditions, yielding derivatives that were then tested for their antifungal and anti-inflammatory activities .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlighted that modifications on the pyrazole ring significantly influenced biological activity. For instance, substituents on the benzene ring affected both antifungal potency and COX inhibitory activity, underscoring the importance of structural optimization in drug design .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
